(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a quinoline ring, and a ketone group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For example, the ketone group could undergo reactions such as reduction or condensation, while the piperazine ring could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Scientific Research Applications
Therapeutic Potential in CNS Disorders
Compounds with structural similarities to the specified chemical, particularly those involving piperazine derivatives, have been extensively studied for their potential in treating central nervous system (CNS) disorders. For instance, functional chemical groups identified in heterocyclic compounds, including piperazines, have been explored for synthesizing novel drugs with CNS activity. These activities range across various psychological and neurological effects, suggesting potential applications in developing treatments for conditions like depression, anxiety, and neurodegenerative diseases (Saganuwan, 2017).
Antimicrobial and Anticancer Applications
The versatility of piperazine derivatives extends to antimicrobial and anticancer applications. Research has highlighted the role of specific piperazine-based compounds in inhibiting the activity of various bacterial and viral pathogens. This is particularly evident in the development of new fluoroquinolones, which are notable for their broad-spectrum antibiotic properties. These compounds, often featuring piperazinyl substitutions, have been reviewed for their pharmacokinetic properties and therapeutic efficacy against a range of infectious agents (Neuman, 1987).
Moreover, the structure-activity relationships (SAR) of piperazine derivatives have been extensively studied to optimize their therapeutic potential. This includes modifications to enhance their selectivity and potency as chemokine receptor antagonists, demonstrating a promising approach for treating allergic diseases such as asthma and allergic rhinitis. The structural diversity of these molecules enables the targeting of specific cellular pathways, offering a foundation for developing novel therapeutic agents with improved safety and efficacy profiles (Willems & IJzerman, 2009).
Contributions to Drug Metabolism Research
Piperazine derivatives also contribute significantly to our understanding of drug metabolism, particularly in the context of designing drugs with favorable pharmacokinetic and pharmacodynamic characteristics. Studies on the metabolism of arylpiperazine derivatives, including their biotransformation and interaction with various drug-metabolizing enzymes, provide critical insights into optimizing drug design for enhanced therapeutic outcomes. This research underscores the importance of considering metabolic pathways in the development of new pharmaceuticals, ensuring that they achieve the desired therapeutic effect while minimizing potential adverse reactions (Caccia, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O/c1-18-5-6-19(2)24(15-18)29-11-13-30(14-12-29)25-21-16-20(27)7-8-23(21)28-17-22(25)26(32)31-9-3-4-10-31/h5-8,15-17H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFUOUNWGIICQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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